molecular formula C12H16N2O3 B3277734 L-Glutamine, phenylmethyl ester CAS No. 66449-94-3

L-Glutamine, phenylmethyl ester

Cat. No.: B3277734
CAS No.: 66449-94-3
M. Wt: 236.27 g/mol
InChI Key: MKDLWJQJYMMDJR-JTQLQIEISA-N
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Description

L-Glutamine, phenylmethyl ester is a derivative of L-glutamine, an amino acid that plays a crucial role in various metabolic processes. The compound is characterized by the presence of a phenylmethyl ester group, which modifies its chemical properties and potential applications. It is often used in research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Glutamine, phenylmethyl ester can be synthesized through the esterification of L-glutamine with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond . The reaction can be represented as follows:

L-Glutamine+Benzyl AlcoholH2SO4L-Glutamine, phenylmethyl ester+H2O\text{L-Glutamine} + \text{Benzyl Alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} L-Glutamine+Benzyl AlcoholH2​SO4​​L-Glutamine, phenylmethyl ester+H2​O

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps for the purification of the product, such as distillation or crystallization, to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

L-Glutamine, phenylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: L-glutamine and benzyl alcohol.

    Oxidation: Benzyl alcohol can be oxidized to benzaldehyde or benzoic acid.

    Substitution: Various substituted derivatives of L-glutamine.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    L-Glutamine: The parent compound, widely used in metabolic studies.

    L-Glutamine, methyl ester: Another ester derivative with similar properties but different reactivity.

    L-Glutamine, ethyl ester: Similar to the phenylmethyl ester but with an ethyl group instead of a phenylmethyl group.

Uniqueness

L-Glutamine, phenylmethyl ester is unique due to the presence of the phenylmethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies where other esters may not be suitable .

Properties

IUPAC Name

benzyl (2S)-2,5-diamino-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H2,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDLWJQJYMMDJR-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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